molecular formula C2H5SH<br>C2H6S B150549 Ethanethiol CAS No. 75-08-1

Ethanethiol

Cat. No. B150549
CAS RN: 75-08-1
M. Wt: 62.14 g/mol
InChI Key: DNJIEGIFACGWOD-UHFFFAOYSA-N
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Description

Ethanethiol Description

Ethanethiol, commonly known as ethyl mercaptan, is a thiol with a strong odor that is often added to natural gas as an odorant to aid in leak detection. It is a colorless liquid that is less dense than water and is soluble in organic solvents. Ethanethiol is used in a variety of applications, including as a building block in organic synthesis and as a reagent in chemical reactions.

Synthesis Analysis

Ethanethiol can be synthesized through various chemical reactions. One approach involves the copper-catalyzed cross-coupling reactions of aryl iodides with thiols, where 1,1,1-tris(hydroxymethyl)ethane serves as an efficient ligand to facilitate the formation of C-S bonds, leading to the production of ethanethiol derivatives . Another method for generating ethanethiol-related compounds is the deprotection of aromatic methyl ethers using 2-(diethylamino)ethanethiol, which provides an essentially odorless workup due to the easy extraction of the reagent and byproduct into the aqueous phase .

Molecular Structure Analysis

The molecular structure of ethanethiol has been studied using microwave spectroscopy. The trans isomer of ethanethiol has a symmetrical CH3 group, and the C-C bond length is close to that of propane. The angle α(CCS) is smaller than that of analogous molecules, which is an interesting structural feature . The dipole moment of the trans isomer has been determined, and the orientation of this moment provides insights into the molecular geometry of ethanethiol .

Chemical Reactions Analysis

Ethanethiol participates in various chemical reactions. On Mo(110) surfaces, ethanethiol can form a surface ethyl thiolate, which can decompose into atomic carbon, atomic sulfur, and gaseous hydrogen. The decomposition pathways are coverage-dependent and can lead to the formation of gaseous hydrocarbons . Photolysis of ethanethiol vapor results in the cleavage of the S-H bond and the formation of thiyl radicals, which can combine to form disulfide molecules . The thermal decomposition of ethanethiol has been studied, revealing that it can undergo unimolecular decomposition to form various products, including ethylene and hydrogen sulfide .

Physical and Chemical Properties Analysis

The thermodynamic properties of ethanethiol have been measured across different states of matter. The entropy, heat capacity, and heat of vaporization have been determined, and empirical equations have been developed to describe these properties accurately . Additionally, the interaction between ethanethiol and Fe-containing ionic liquids has been investigated for the desulfurization of natural gasoline, revealing that ethanethiol can chemisorb onto FeCl3 anions in ionic liquids .

Case Studies

In the context of immunoarray preparation, ethanethiol derivatives such as 2-(biotinamido)ethanethiol have been used for the oriented immobilization of antibodies on gold surfaces. This application takes advantage of the thiol group's affinity for gold, allowing for the creation of functionalized surfaces for biosensing applications . Another study focused on the interaction of ethanethiol with ionic liquids, which has implications for the desulfurization process in the petroleum industry, demonstrating the potential of ethanethiol in industrial applications .

Scientific Research Applications

Electrochemical Behavior

Ethanethiol exhibits notable electrochemical behavior on polycrystalline gold electrodes in alkaline solutions. Studies reveal a coherent reaction mechanism where gold thiolate and “gold hydroxide” are formed at respective potentials. Thiolate ions react with the “gold hydroxide” layer, forming a gold–thiolate layer and releasing hydroxide ions into the solution. This non-electrochemical reaction is significant in the potential range where the gold–thiolate layer is stable (Dias et al., 2013).

Antioxidant Activity

Ethanethiol acts as an antioxidant in the presence of substances like resveratrol and gallic acid. However, it has an oxidant effect in wine samples. This dichotomy is explained by ethanethiol's stability in both reduced and oxidized forms and the presence of various redox couples in wines. It significantly influences total phenol concentration in wine samples, with varying effects on antioxidant activity (Dias et al., 2013).

Thermal Decomposition

The thermal decomposition of ethanethiol involves unimolecular decomposition pathways. Ethanethiol undergoes decomposition into various products, a process that aligns well with electronic structure calculations. This understanding is vital for insights into ethanethiol's behavior under varying thermal conditions (Vasiliou et al., 2017).

Ethanethiol in Surface Chemistry

Ethanethiol reacts on carbon-modified Mo(110) surfaces, undergoing transformations that lead to products like ethane and ethylene via an ethanethiolate surface intermediate. The presence of sulfur on these surfaces can impact the reactivity towards ethanethiol, providing insights into surface chemistry dynamics (Roe & Schulz, 2000).

Environmental Applications

Ethanethiol's role in environmental science is highlighted in studies involving its absorption and electrochemical oxidation to address air pollution. A hybrid process combining absorption and electrochemical oxidation has been investigated for the degradation of ethanethiol in municipal waste landfill gases (Gong et al., 2017).

Molecular Structure Studies

Research on ethanethiol's molecular structure, particularly in the context of gold nanorod surface modification, has been conducted. The analysis of its geometry structure and vibrational spectra provides valuable data for applications in nanotechnology (Wan-ying et al., 2012).

Safety And Hazards

Ethanethiol is highly flammable and its vapors may form explosive mixtures with air . It is harmful if swallowed or inhaled and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The global market size of Ethanethiol is expected to grow from 2022 to 2027 . It is used in diverse sectors including Ink & Dye additives, LPG Odorization, and Agrochemicals . As a result, the demand for Ethanethiol is expected to increase in the future .

properties

IUPAC Name

ethanethiol
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InChI

InChI=1S/C2H6S/c1-2-3/h3H,2H2,1H3
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InChI Key

DNJIEGIFACGWOD-UHFFFAOYSA-N
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Canonical SMILES

CCS
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Molecular Formula

C2H6S, C2H5SH
Record name ETHYL MERCAPTAN
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Related CAS

811-50-7 (mercury(+2) salt), 811-51-8 (hydrochloride salt)
Record name Ethyl mercaptan
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DSSTOX Substance ID

DTXSID9026394
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Molecular Weight

62.14 g/mol
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Physical Description

Ethyl mercaptan appears as a clear colorless low-boiling liquid (boiling point 97 °F) with an overpowering, garlic-like/skunk-like odor. Flash point -55 °F. Less dense than water and very slightly soluble in water. Vapors are heavier than air. Vapors may irritate nose and throat. May be toxic if swallowed, by inhalation or by contact. Added to natural gas as an odorant. Used as a stabilizer for adhesives., Liquid, Colorless liquid with a strong, skunk-like odor; Note: A gas above 95 degrees F; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colourless to yellow liquid; Fruity, sulfur aroma, Colorless liquid with a strong, skunk-like odor., Colorless liquid with a strong, skunk-like odor. [Note: A gas above 95 °F.]
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

93.9 °F at 760 mmHg (USCG, 1999), 35.1 °C, Azeotrope with n-pentane (51% ethanethiol) bp: 30.46 °C; with ether (40% ethanethiol) bp: 31.50 °C, 35 °C, 93.9 °F, 95 °F
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Record name ETHYL MERCAPTAN (ETHANETHIOL)
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Flash Point

less than 0 °F (USCG, 1999), -48.3 C, -48.3 °C (Closed cup), -54 °C (Closed cup), -48.3 °C, -55 °F
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Record name ETHYL MERCAPTAN (ETHANETHIOL)
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URL https://www.cdc.gov/niosh/npg/npgd0280.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

0.7 % (NIOSH, 2023), Soluble in alcohol, ether, petroleum naphtha, Soluble in acetone, dilute alkali, In water, 15,603 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.68, Slightly soluble in water, Soluble (in ethanol), 0.7%
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.826 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8315 at 25 °C/4 °C, Relative density (water = 1): 0.839, 0.833-0.839, 0.826, 0.84
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Density

2.14 (Air= 1), Relative vapor density (air = 1): 2.14
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Vapor Pressure

442 mmHg (NIOSH, 2023), 529.0 [mmHg], 529 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 58.9, 442 mmHg
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Product Name

Ethanethiol

Color/Form

Colorless liquid [Note: A gas above 95 degrees F].

CAS RN

75-08-1
Record name ETHYL MERCAPTAN
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Record name Ethyl mercaptan
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Record name Ethyl mercaptan
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Record name ETHANETHIOL
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Record name ETHYL MERCAPTAN
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Record name ETHANETHIOL
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Record name ETHYL MERCAPTAN (ETHANETHIOL)
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Record name Ethanethiol
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Melting Point

-234 °F (USCG, 1999), -147.8 °C, -144.4 °C, -234 °F, -228 °F
Record name ETHYL MERCAPTAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/701
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL MERCAPTAN
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/814
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Record name ETHANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0470
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Record name ETHYL MERCAPTAN (ETHANETHIOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/571
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl mercaptan
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0280.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanethiol
Reactant of Route 2
Ethanethiol
Reactant of Route 3
Ethanethiol
Reactant of Route 4
Ethanethiol
Reactant of Route 5
Ethanethiol
Reactant of Route 6
Ethanethiol

Citations

For This Compound
21,500
Citations
D Smith, JP Devlin, DW Scott - Journal of Molecular Spectroscopy, 1968 - Elsevier
Evidence for the existence of different molecular conformations of ethanethiol and 2-propanethiol was obtained by low temperature infrared spectroscopy. Conformations of C 1 …
Number of citations: 41 www.sciencedirect.com
GA Snow - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… The effectis con-fined to the ethanethiol series and is … ethanethiol is small and non-specific, ie no greater than that of homologous thiols. It seemed possible that the failure of ethanethiol …
Number of citations: 57 www.ncbi.nlm.nih.gov
RP Steer, AR Knight - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
… –ethylene–inert gas and ethanethiol–ethylene–inert gas systems has … and ethanethiol. The Arrhenius parameters A 22 /A 4 and E 22 −E 4 for the methanethiol–ethylene and ethanethiol…
Number of citations: 34 cdnsciencepub.com
JP McCullough, WN Hubbard, FR Frow… - Journal of the …, 1957 - ACS Publications
… ideal gaseous state for both ethanethiol and 2-thiapropane… ethanethiol were revised to includeanharmonicity corrections. Values of the following thermodynamic functions of ethanethiol …
Number of citations: 63 pubs.acs.org
RA Bobet, AC Noble, RB Boulton - Journal of Agricultural and …, 1990 - ACS Publications
… The interconversion of diethyl disulfide and ethanethiol in the presence of sulfite was … ethanethiol over time can be of sensory importancein wine. Suprathreshold amounts of ethanethiol …
Number of citations: 59 pubs.acs.org
AGK Vasiliou, DE Anderson, TW Cowell… - The Journal of …, 2017 - ACS Publications
The thermal decomposition of ethanethiol was studied using a 1 mm × 2 cm pulsed silicon … to identify the initial ethanethiol decomposition products. Ethanethiol was entrained in either …
Number of citations: 11 pubs.acs.org
MK Tripathi, A Paul, V Ramanathan - Journal of Molecular Structure, 2021 - Elsevier
… Ethanethiol is analogous to ethanol where the sulfur atom in ethanethiol replaces the oxygen atom in ethanol. Ethanethiol is one of the thiols that are found in the interstellar medium …
Number of citations: 3 www.sciencedirect.com
KK Baldridge, MS Gordon… - Journal of Physical …, 1987 - ACS Publications
Selected ground-state decomposition pathways for methanethiol and ethanethiol are considered, using ab initio electronic structure calculations including electron correlation. The …
Number of citations: 26 pubs.acs.org
JP McCullough, DW Scott, HL Finke… - Journal of the …, 1952 - ACS Publications
The thermodynamic properties of ethanethiol havebeen measured in the solid, liquid and vapor states over the temperature range 14 to 450 K. The entropy of the saturated liquid at …
Number of citations: 44 pubs.acs.org
FY Jou, AE Mather, KAG Schmidt - Journal of Chemical & …, 2021 - ACS Publications
… The ethanethiol was extracted into the toluene phase. A sample of the toluene phase was … which the ethanethiol was extracted was analyzed and it contained almost no ethanethiol. …
Number of citations: 3 pubs.acs.org

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